3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile
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Overview
Description
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a phenyl group and two nitrile groups. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid: Similar structure but with an acetic acid group instead of nitrile groups.
3-hydroxy-4-phenyl-3,4-dihydro-2H-1,4-benzoxazine: Contains an oxygen atom in the ring instead of sulfur.
Uniqueness
3-oxo-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine-6,7-dicarbonitrile is unique due to the presence of two nitrile groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
3-oxo-4-phenyl-1,4-benzothiazine-6,7-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3OS/c17-8-11-6-14-15(7-12(11)9-18)21-10-16(20)19(14)13-4-2-1-3-5-13/h1-7H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVCGJMXLHVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C(=C2)C#N)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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